Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methyl-6-{[(4-methylphenyl)thio]methyl}pyrimidine-5-carboxylate
Overview
Description
Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methyl-6-{[(4-methylphenyl)thio]methyl}pyrimidine-5-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methyl-6-{[(4-methylphenyl)thio]methyl}pyrimidine-5-carboxylate typically involves multiple steps. The process begins with the preparation of intermediate compounds, which are then combined under specific conditions to form the final product. Common reagents used in the synthesis include ethyl chloroacetate, benzoxazole derivatives, and various catalysts. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures. The use of automated reactors and continuous flow systems can enhance efficiency and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methyl-6-{[(4-methylphenyl)thio]methyl}pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new compounds.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, leading to derivatives with different characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can yield a wide range of derivatives with different functional groups.
Scientific Research Applications
Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methyl-6-{[(4-methylphenyl)thio]methyl}pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to study enzyme interactions and cellular processes.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methyl-6-{[(4-methylphenyl)thio]methyl}pyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate
- Ethyl 2-(1,3-benzothiazol-2-ylamino)-4-(pyrimidin-2-ylsulfanylmethyl)pyrimidine-5-carboxylate
- Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methyl-5-pyrimidinecarboxylate
Uniqueness
Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methyl-6-{[(4-methylphenyl)thio]methyl}pyrimidine-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methyl-6-[(4-methylphenyl)sulfanylmethyl]pyrimidine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S/c1-4-29-21(28)20-15(3)24-22(27-23-26-17-7-5-6-8-19(17)30-23)25-18(20)13-31-16-11-9-14(2)10-12-16/h5-12H,4,13H2,1-3H3,(H,24,25,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XANPQIRIUQISBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=C1CSC2=CC=C(C=C2)C)NC3=NC4=CC=CC=C4O3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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